molecular formula C17H22N4O4 B7713742 N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No. B7713742
M. Wt: 346.4 g/mol
InChI Key: KMYDBMRWIVSFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the physiological and biochemical effects of mGluR5 modulation.

Mechanism of Action

N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide acts as a selective antagonist of mGluR5, meaning it binds to the receptor and prevents its activation by glutamate. This results in a decrease in downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide administration can lead to a decrease in anxiety and depressive-like behaviors in animal models. It has also been shown to have potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has also been shown to modulate the reward pathway in the brain, making it a potential target for addiction treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide in scientific research is its selectivity for mGluR5, which allows for specific targeting of this receptor. However, one limitation is that it may not accurately reflect the effects of mGluR5 modulation in vivo, as it is often used in vitro or ex vivo.

Future Directions

1. Investigating the potential therapeutic effects of N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide in other neurological disorders such as epilepsy and schizophrenia.
2. Studying the effects of N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide on synaptic plasticity and learning and memory processes.
3. Developing more selective and potent mGluR5 antagonists for use in scientific research and potential clinical applications.
4. Exploring the potential of combining N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide with other drugs to enhance its therapeutic effects.

Synthesis Methods

N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenol, oxalyl chloride, and oxolane-2-carboxylic acid followed by the reaction with ethylenediamine. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has been used in a variety of scientific research studies to investigate the role of mGluR5 in various physiological and pathological processes. These studies have focused on areas such as addiction, anxiety, depression, and neurodegenerative diseases.

properties

IUPAC Name

ethyl 4-[[2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-25-17(24)12-4-6-13(7-5-12)18-15(22)16(23)20-19-14-8-10-21(2)11-9-14/h4-7H,3,8-11H2,1-2H3,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDBMRWIVSFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate

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